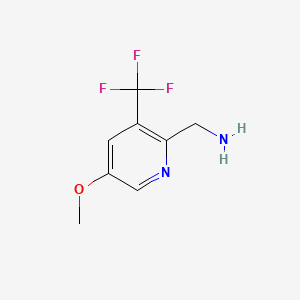
5-Methoxy-3-(trifluoromethyl)-2-pyridinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-methoxy-3-(trifluoromethyl)pyridin-2-yl]methanamine is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methoxy-3-(trifluoromethyl)pyridin-2-yl]methanamine typically involves the functionalization of the pyridine ring. One common method includes the lithiation of the pyridine ring followed by electrophilic trapping. For instance, the lithiation can be achieved using a strong base such as n-butyllithium, and the electrophilic trapping can be done with various electrophiles to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[5-methoxy-3-(trifluoromethyl)pyridin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[5-methoxy-3-(trifluoromethyl)pyridin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-methoxy-3-(trifluoromethyl)pyridin-2-yl]methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(trifluoromethyl)pyridin-2-ylmethanamine
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
1-[5-methoxy-3-(trifluoromethyl)pyridin-2-yl]methanamine is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[5-methoxy-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-5-2-6(8(9,10)11)7(3-12)13-4-5/h2,4H,3,12H2,1H3 |
InChI Key |
CVGZBOUFOZZNAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















